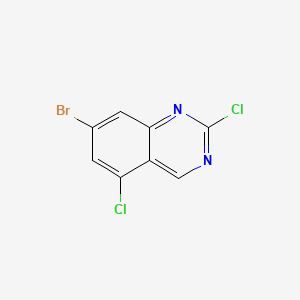

7-Bromo-2,5-dichloroquinazoline

説明

BenchChem offers high-quality 7-Bromo-2,5-dichloroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2,5-dichloroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C8H3BrCl2N2 |

|---|---|

分子量 |

277.93 g/mol |

IUPAC名 |

7-bromo-2,5-dichloroquinazoline |

InChI |

InChI=1S/C8H3BrCl2N2/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H |

InChIキー |

VIDRMLMPJNKHTQ-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C2=CN=C(N=C21)Cl)Cl)Br |

製品の起源 |

United States |

Foundational & Exploratory

7-Bromo-2,5-dichloroquinazoline chemical properties

Chemical Properties, Synthesis, and Functionalization Strategies

Executive Summary

7-Bromo-2,5-dichloroquinazoline (CAS: 2770331-65-0) is a specialized heterocyclic building block distinct from the ubiquitous 2,4-dichloroquinazoline scaffold. Its unique substitution pattern—featuring a hydrogen at C4, a chlorine at C5 (peri-position), and a reactive chlorine at C2—creates a specific reactivity profile that enables orthogonal functionalization. This guide details the physicochemical properties, synthetic routes, and regioselective logic required to utilize this scaffold in the design of kinase inhibitors and heterobifunctional molecules (e.g., PROTACs).

Chemical Identity & Physicochemical Profile[1][2][3]

Unlike the standard 2,4-dichloro isomers where the C4 position is the primary electrophile, the 2,5-dichloro analog possesses a "deactivated" C4 position (C-H) and a sterically crowded C5-chlorine. This shifts the primary nucleophilic attack vector to C2.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| Chemical Name | 7-Bromo-2,5-dichloroquinazoline | |

| CAS Number | 2770331-65-0 | Rare isomer; distinct from 2,4-Cl analog (CAS 959237-68-4) |

| Molecular Formula | C₈H₃BrCl₂N₂ | |

| Molecular Weight | 277.93 g/mol | |

| Physical State | Off-white to pale yellow solid | |

| Solubility | DMSO, DMF, DCM, Chloroform | Low solubility in water/alcohols |

| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic due to tri-halogenation |

| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (C2-Cl hydrolysis) |

Synthetic Accessibility

The synthesis of 7-bromo-2,5-dichloroquinazoline requires a specific regiochemical setup, typically starting from a substituted benzaldehyde rather than the anthranilic acid route used for 2,4-isomers.

Diagram 1: Synthetic Pathway

The following workflow illustrates the construction of the core scaffold from 2-amino-6-chlorobenzaldehyde derivatives.

Caption: Synthesis of 7-Bromo-2,5-dichloroquinazoline via cyclocondensation and subsequent chlorination.

Detailed Synthetic Protocol

Step 1: Cyclization to the Quinazolin-2-one

-

Reagents: 2-Amino-4-bromo-6-chlorobenzaldehyde (1.0 eq), Urea (5.0 eq), Acetic Acid (glacial).

-

Procedure: The aldehyde and urea are suspended in glacial acetic acid and heated to reflux (118°C) for 12–16 hours. The aldehyde condenses with urea to form the dihydroquinazoline intermediate, which auto-oxidizes or dehydrates to the stable quinazolin-2(1H)-one.

-

Isolation: Cool to room temperature. Pour into ice water. The precipitate (7-bromo-5-chloroquinazolin-2(1H)-one) is filtered, washed with water and cold ethanol, and dried.

Step 2: Chlorination (The Critical Step)

-

Reagents: 7-Bromo-5-chloroquinazolin-2(1H)-one (1.0 eq), Phosphorus Oxychloride (POCl₃, 10 eq), N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

-

Procedure: Suspend the lactam in neat POCl₃ under argon. Add DIPEA dropwise (exothermic). Heat the mixture to reflux (105°C) for 4–6 hours. Monitor by LCMS for the disappearance of the starting material (M+H 259/261).

-

Work-up (Safety Critical): Cool to room temperature. Remove excess POCl₃ via rotary evaporation. Pour the residue slowly into a stirred mixture of crushed ice and saturated NaHCO₃. Caution: Vigorous gas evolution. Extract with Dichloromethane (DCM).

-

Purification: Flash column chromatography (Hexanes/EtOAc). The product is prone to hydrolysis; store under nitrogen.

Reactivity & Functionalization Strategy

This scaffold offers three distinct halogen handles. Understanding the electronic differences between them is paramount for designing selective reactions.

Diagram 2: Regioselectivity Map

This diagram outlines the order of reactivity for orthogonal functionalization.

Caption: Orthogonal reactivity profile. C2 dominates SNAr, while C7 dominates Pd-coupling.

Mechanistic Insights

-

C2-Chlorine (The SNAr Site):

-

Mechanism: The C2 position is flanked by two nitrogen atoms (N1 and N3), making it highly electron-deficient. In the absence of a C4-leaving group, C2 is the exclusive site for Nucleophilic Aromatic Substitution (SNAr).

-

Selectivity: Unlike 2,4-dichloroquinazoline, where C4 reacts first due to lower LUMO energy, here C2 reacts rapidly with amines, alcohols, and thiols at room temperature.

-

Protocol Tip: Use stoichiometric nucleophile (1.0–1.1 eq) at 0°C to RT to avoid potential side reactions at the C5 or C7 positions (though these are much slower).

-

-

C7-Bromine (The Cross-Coupling Site):

-

Mechanism: Aryl bromides undergo oxidative addition with Pd(0) faster than aryl chlorides.

-

Sequence Logic:

-

Route A (SNAr First): Perform SNAr at C2 first.[1] The resulting 2-amino/alkoxy derivative is stable and can be subjected to Suzuki/Buchwald coupling at C7 without interference.

-

Route B (Coupling First): If coupling is performed first, the C2-Cl is also susceptible to oxidative addition (heteroaryl chloride). This can lead to mixtures.[2][3] Recommendation: Always perform SNAr at C2 before Pd-coupling at C7 to "mask" the highly reactive C2 center.

-

-

-

C5-Chlorine (The Silent Partner):

-

Sterics: Located in the peri-position (adjacent to C4-H and the N-heterocycle), C5 is sterically crowded.

-

Reactivity: It is significantly less reactive than C7-Br. It typically remains intact during standard SNAr and Pd-coupling steps, serving as a lipophilic handle or a site for very late-stage functionalization using forcing conditions (e.g., RuPhos/Pd, >100°C).

-

Experimental Protocols

Protocol A: Regioselective SNAr at C2 (General Procedure)

Targeting the synthesis of 2-amino-7-bromo-5-chloroquinazoline derivatives.

-

Dissolution: Dissolve 7-Bromo-2,5-dichloroquinazoline (1.0 mmol) in anhydrous THF (5 mL) or DMF (if solubility is an issue).

-

Addition: Cool to 0°C. Add the amine nucleophile (1.1 mmol) and a base (DIPEA or K₂CO₃, 1.5 mmol).

-

Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.

-

Note: Reaction is usually complete within 1–2 hours.

-

-

Workup: Dilute with water. If the product precipitates, filter and wash. If not, extract with EtOAc.

-

Validation: 1H NMR should show the loss of the starting material peaks. The C4-H singlet (typically around δ 9.0–9.4 ppm) will shift slightly but remain, confirming the core is intact.

Protocol B: Suzuki Coupling at C7

Targeting the introduction of biaryl motifs.

-

Setup: In a microwave vial, combine the C2-substituted intermediate (1.0 eq), Arylboronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (5 mol%).

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Add Na₂CO₃ (2.0 eq).

-

Conditions: Degas with nitrogen. Heat at 80–90°C for 4–12 hours (or microwave at 110°C for 30 min).

-

Selectivity Check: The C5-Cl should remain untouched under these conditions due to the higher bond dissociation energy of Ar-Cl vs Ar-Br and steric hindrance.

Safety & Handling

-

Skin Sensitizer: Quinazolines are potent sensitizers. Wear double nitrile gloves.

-

Hydrolysis: The C2-Cl bond is labile. Store the solid in a desiccator at -20°C. Solutions in DMSO should be used immediately.

-

Corrosive: POCl₃ used in the synthesis is highly corrosive and reacts violently with water.

References

-

Synthesis of Quinazoline Cores via POCl3 Chlorination

- Title: "POCl3 chlorin

- Source: PubMed / J. Org. Chem.

-

URL:[Link]

-

Regioselectivity of SNAr on Quinazolines

- Commercial Availability & CAS Verification: Title: "7-Bromo-2,5-dichloroquinazoline Product Page" Source: BLD Pharm

-

General Quinazoline Reactivity Reviews

Sources

- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

Solubility and stability of 7-Bromo-2,5-dichloroquinazoline

An In-Depth Technical Guide Solubility and Stability of 7-Bromo-2,5-dichloroquinazoline: A Methodical Approach for Preclinical Development

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The successful progression of any new chemical entity (NCE) from discovery to clinical application is fundamentally dependent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of 7-Bromo-2,5-dichloroquinazoline, a halogenated quinazoline derivative representative of many contemporary small molecule drug candidates. As a Senior Application Scientist, the perspective offered herein moves beyond mere protocol recitation to explain the underlying rationale for experimental design, ensuring the generation of robust, reliable, and decision-enabling data. The methodologies detailed are designed to be self-validating, incorporating critical quality checks such as mass balance analysis, which are essential for building a trustworthy data package for regulatory submissions and internal project advancement.

Physicochemical Profile of 7-Bromo-2,5-dichloroquinazoline

Before embarking on experimental studies, a foundational understanding of the molecule's intrinsic properties is essential. 7-Bromo-2,5-dichloroquinazoline is a poly-halogenated, heterocyclic aromatic compound. The presence of three halogen atoms (one bromine, two chlorine) significantly increases its lipophilicity and molecular weight, suggesting inherently low aqueous solubility. The quinazoline ring system contains two nitrogen atoms which can act as hydrogen bond acceptors and may be protonated under acidic conditions, potentially influencing solubility and stability.

While specific experimental data for this exact molecule is not widely published, we can extrapolate its likely properties based on its structure and data from similar compounds.[1]

Table 1: Estimated Physicochemical Properties of 7-Bromo-2,5-dichloroquinazoline

| Property | Estimated Value / Characteristic | Rationale & Implication for Experiments |

| Molecular Formula | C₈H₃BrCl₂N₂ | Confirmed structure is essential for all calculations. |

| Molecular Weight | ~278 g/mol | High molecular weight can negatively impact solubility. |

| Appearance | White to off-white or yellow solid.[2] | Physical state informs handling and preparation of solutions. |

| Predicted logP | > 4.0 | High lipophilicity predicts low aqueous solubility and potential for membrane permeability. |

| pKa (most basic) | 1.0 - 2.0 (estimated) | The quinazoline nitrogens are weakly basic. Protonation may occur in strongly acidic media, potentially increasing solubility. |

| Storage | Store at 2-8°C under an inert atmosphere. | Suggests potential sensitivity to ambient temperature, moisture, or oxidation over long periods. |

Systematic Solubility Assessment

Solubility dictates a compound's bioavailability and is a critical parameter for formulation development. The goal is to determine both kinetic and thermodynamic solubility in a range of pharmaceutically relevant media. The principle of "like dissolves like" is a useful starting point, suggesting that this non-polar molecule will favor organic solvents over aqueous media.[3]

A systematic approach ensures that all possibilities are explored logically. The following decision tree illustrates a standard workflow for classifying the solubility of an unknown organic compound.

Caption: A decision tree for systematic solubility classification.[4]

Experimental Protocol: Kinetic Solubility in Aqueous Buffers

Causality: This high-throughput screening method provides a rapid assessment of solubility under conditions mimicking physiological pH. It measures the concentration at which a compound, added from a concentrated DMSO stock, begins to precipitate. This is "kinetic" because it may not represent true thermodynamic equilibrium.

-

Stock Solution Preparation: Accurately prepare a 10 mM stock solution of 7-Bromo-2,5-dichloroquinazoline in 100% DMSO.[5] Ensure complete dissolution using brief vortexing or sonication.

-

Buffer Preparation: Prepare a series of aqueous buffers, for example: pH 2.0 (0.01 M HCl), pH 4.5 (Acetate buffer), pH 7.4 (Phosphate-Buffered Saline, PBS), and pH 9.0 (Borate buffer).

-

Serial Dilution: In a 96-well microplate, add 198 µL of each buffer to respective wells. Add 2 µL of the 10 mM DMSO stock solution to each well, creating a starting concentration of 100 µM with 1% DMSO. Mix thoroughly.

-

Incubation and Observation: Incubate the plate at room temperature (25°C) for 2 hours, protected from light.

-

Analysis: Measure the turbidity of each well using a nephelometer or plate reader at ~620 nm. The concentration at which significant precipitation is observed is the kinetic solubility limit.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Causality: This is the gold-standard method for determining the true equilibrium solubility. By adding an excess of solid compound to the solvent and allowing it to equilibrate over an extended period, the resulting saturated solution represents the maximum amount of compound that can be dissolved under those conditions.

-

Preparation: Add an excess amount of solid 7-Bromo-2,5-dichloroquinazoline (e.g., 1-2 mg) to a series of 1.5 mL glass vials.

-

Solvent Addition: Add 1 mL of the desired solvent to each vial. Solvents should include water, pH 7.4 PBS, Fasted State Simulated Intestinal Fluid (FaSSIF), and relevant organic solvents (e.g., Ethanol, Acetonitrile, Dichloromethane).

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant. Dilute the aliquot with a suitable mobile phase (e.g., 50:50 Acetonitrile:Water) and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

Table 2: Solubility Data Summary Table

| Solvent / Medium | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Observations |

| Water | Shake-Flask | 25 | e.g., Clear solution, precipitate | ||

| pH 7.4 PBS | Shake-Flask | 25 | |||

| pH 7.4 PBS | Kinetic | 25 | |||

| Ethanol | Shake-Flask | 25 | |||

| DMSO | Shake-Flask | 25 |

Comprehensive Stability Profiling: Forced Degradation

Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical tool in drug development.[6][7] By subjecting the compound to stress conditions more severe than those expected during storage, we can rapidly identify potential degradation pathways, characterize degradation products, and develop a stability-indicating analytical method.[8] A self-validating study must demonstrate mass balance, where the decrease in the parent compound's concentration corresponds to the sum of the concentrations of all degradation products formed.[8]

Caption: Workflow for a forced degradation stability study.

General Protocol for Forced Degradation Studies

Causality: The conditions are chosen to mimic potential stresses during manufacturing, storage, and administration. The goal is to achieve 5-20% degradation of the parent compound; excessive degradation can lead to secondary and tertiary degradants that are not relevant to real-world stability.[9]

-

Stock Preparation: Prepare a 1 mg/mL solution of 7-Bromo-2,5-dichloroquinazoline in a 50:50 acetonitrile:water mixture. This co-solvent system is often a good starting point to ensure solubility before adding the stressor.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl to yield a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.[7]

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH to yield a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.[7]

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ to yield a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.[8]

-

Thermal Degradation: Store vials of the stock solution and of the solid powder in an oven at 80°C.

-

Photostability: Expose vials of the stock solution and of the solid powder to light as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.

-

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with optimal degradation.

-

Quenching: For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before analysis to halt the reaction.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV method. A PDA detector is crucial for assessing peak purity. LC-MS should be used to obtain mass information on any observed degradation products.[10]

Table 3: Forced Degradation Summary Table

| Stress Condition | Duration | % Parent Remaining | No. of Degradants | Major Degradant (% Area) | Mass Balance (%) |

| Control (t=0) | 0 hr | 100.0 | 0 | - | 100.0 |

| 0.1 M HCl, 60°C | 24 hr | ||||

| 0.1 M NaOH, 60°C | 24 hr | ||||

| 3% H₂O₂, RT | 24 hr | ||||

| Thermal, 80°C | 72 hr | ||||

| Photolytic, ICH | - |

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of early-stage drug development. For a molecule like 7-Bromo-2,5-dichloroquinazoline, with high lipophilicity and multiple halogen substituents, a proactive and methodologically sound approach is paramount. The protocols and frameworks presented in this guide emphasize not just the "how" but the "why," grounding experimental choices in established scientific principles and regulatory expectations. By employing these self-validating workflows, researchers can generate a high-integrity data package that accurately profiles the compound's liabilities, informs formulation strategies, and ultimately de-risks its path toward clinical evaluation.

References

-

Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18, 598-613. Available at: [Link]

-

Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

-

Verma, A., et al. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical Research. Available at: [Link]

-

Jain, D. & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 15-22. Available at: [Link]

-

Quotient Sciences. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

-

Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. In Separation Science and Technology (Vol. 10, pp. 3-49). Available at: [Link]

-

Shaik, A. B., et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 9(2), 29-43. Available at: [Link]

-

Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]

-

Ali, S., et al. (2021). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: An Indian Journal, 17(3), 1-8. Available at: [Link]

-

Alfa Chemical. 7-Bromo-2,4-dichloroquinazoline Product Page. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Mansoura University. Classification of organic compounds By solubility. Available at: [Link]

-

Van der Eycken, J., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 411-419. Available at: [Link]

-

Clark, J. (2023). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Available at: [Link]

-

Abay-abay, J. 7 Solubility. Scribd. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12. Available at: [Link]

-

Kappe, C. O., et al. (2016). Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins. Organic & Biomolecular Chemistry, 14, 853-857. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. TSÃn 7-Bromo-2,4-dichloroquinazoline CAS NÃL: 959237-68-4 Monaróirà - Sampla Saor in Aisce - Alfa Chemical [otq.alfachemsp.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. onyxipca.com [onyxipca.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. ajpsonline.com [ajpsonline.com]

- 10. benchchem.com [benchchem.com]

A Theoretical Investigation of 7-Bromo-2,5-dichloroquinazoline: A Roadmap for Drug Discovery and Molecular Design

Abstract

Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This in-depth technical guide outlines a comprehensive theoretical framework for the characterization of a novel, yet-to-be-fully-explored derivative: 7-Bromo-2,5-dichloroquinazoline. In the absence of extensive experimental data for this specific isomer, this document serves as a detailed prospectus for its in silico evaluation. We will delineate a robust computational workflow, leveraging Density Functional Theory (DFT) for the elucidation of its structural and electronic properties, alongside predictive simulations of its spectroscopic signatures. Furthermore, we will explore its potential as a pharmacologically active agent through molecular docking studies against relevant biological targets and outline a strategy for Quantitative Structure-Activity Relationship (QSAR) model development. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational blueprint for the theoretical exploration and rational design of novel quinazoline-based therapeutics.

Introduction: The Quinazoline Scaffold and the Imperative for Novel Derivatives

The quinazoline moiety is a privileged heterocyclic system, integral to the structure of a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The versatility of the quinazoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical and biological properties. This has led to the successful development of several FDA-approved drugs.

The subject of this theoretical guide, 7-Bromo-2,5-dichloroquinazoline, represents an unexplored entity within this vast chemical space. The strategic placement of a bromine atom and two chlorine atoms on the quinazoline core is anticipated to significantly influence its electronic distribution, lipophilicity, and potential for intermolecular interactions. Halogen bonding, a non-covalent interaction involving halogen atoms, is increasingly recognized as a crucial factor in ligand-protein binding and can be a key determinant of biological activity. This theoretical study aims to provide a comprehensive understanding of the intrinsic properties of 7-Bromo-2,5-dichloroquinazoline, thereby laying the groundwork for its potential synthesis and application in drug discovery.

Computational Methodology: A First-Principles Approach

To investigate the properties of 7-Bromo-2,5-dichloroquinazoline, a multi-faceted computational approach will be employed. The primary tool for this investigation is Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Electronic Structure Analysis

The initial step involves the optimization of the molecular geometry of 7-Bromo-2,5-dichloroquinazoline. This will be performed using a suitable DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to accurately describe the electronic structure, particularly for the halogen atoms. The optimized geometry will provide key structural parameters as detailed in the table below.

| Parameter | Description |

| Bond Lengths (Å) | Internuclear distances between bonded atoms. |

| Bond Angles (°) | Angles formed by three consecutive bonded atoms. |

| Dihedral Angles (°) | Torsional angles describing the conformation of the molecule. |

Following geometry optimization, a detailed analysis of the electronic structure will be conducted. This includes the calculation of:

-

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map will visualize the charge distribution around the molecule, identifying regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively. This is particularly important for understanding potential intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be used to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation

-

Molecule Building: Construct the 3D structure of 7-Bromo-2,5-dichloroquinazoline using a molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Method Selection: Specify the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Job Type: Select "Optimization" followed by "Frequency" to ensure the optimized structure corresponds to a true energy minimum.

-

Execution: Run the calculation on a high-performance computing cluster.

-

Analysis: Visualize the optimized geometry, molecular orbitals, and MEP map using the modeling software. Perform NBO analysis using the appropriate keywords in the input file.

Caption: A generalized workflow for the computational investigation of molecular properties.

Simulated Spectroscopy: Bridging Theory and Experiment

Computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules. These theoretical spectra can be invaluable for identifying and characterizing the compound if it were to be synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical ¹³C and ¹H NMR chemical shifts of 7-Bromo-2,5-dichloroquinazoline will be calculated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. The calculated isotropic shielding values will be converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS). This will provide a predicted NMR spectrum that can be directly compared with experimental data.

Infrared (IR) Spectroscopy

The vibrational frequencies of 7-Bromo-2,5-dichloroquinazoline will be calculated from the second derivatives of the energy with respect to the nuclear coordinates. The resulting IR spectrum will show characteristic peaks corresponding to the vibrational modes of the molecule, such as C-H, C-N, C-Cl, and C-Br stretching and bending vibrations.[1]

Experimental Protocol: Simulation of NMR and IR Spectra

-

Optimized Geometry: Use the optimized geometry of 7-Bromo-2,5-dichloroquinazoline from the previous step.

-

NMR Calculation:

-

Method: Specify the GIAO method in the input file.

-

Execution: Run the NMR calculation.

-

Analysis: Extract the isotropic shielding values and convert them to chemical shifts.

-

-

IR Calculation:

-

Method: A frequency calculation will have already been performed to confirm the optimized geometry.

-

Analysis: Visualize the vibrational modes and plot the calculated IR spectrum.

-

Exploring Pharmacological Potential: Molecular Docking Studies

Given the prevalence of quinazoline derivatives as enzyme inhibitors, molecular docking simulations will be performed to predict the binding affinity and mode of interaction of 7-Bromo-2,5-dichloroquinazoline with relevant biological targets.[2][3][4][5]

Target Selection

Based on the known activities of similar quinazoline derivatives, potential protein targets for 7-Bromo-2,5-dichloroquinazoline include:

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A key target in cancer therapy.[6][7][8][9][10][11]

-

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation.[3][4][12]

Docking Procedure

Molecular docking will be performed using software such as AutoDock Vina or Glide. The protein structure will be obtained from the Protein Data Bank (PDB), and the ligand (7-Bromo-2,5-dichloroquinazoline) will be docked into the active site of the receptor. The results will be analyzed to identify the most favorable binding pose and to quantify the binding affinity (docking score). The analysis will focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein residues.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: Prepare the 3D structure of 7-Bromo-2,5-dichloroquinazoline and perform energy minimization.

-

Receptor Preparation: Download the crystal structure of the target protein from the PDB. Remove water molecules and co-crystallized ligands. Add hydrogen atoms.

-

Binding Site Definition: Define the grid box around the active site of the protein.

-

Docking Simulation: Run the docking algorithm to generate multiple binding poses of the ligand.

-

Analysis: Analyze the docking results to identify the best pose based on the docking score and visualize the intermolecular interactions.

Caption: A schematic representation of the molecular docking workflow.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR)

To further explore the potential of 7-Bromo-2,5-dichloroquinazoline and to guide the design of more potent analogues, a QSAR study can be conceptualized.[7][8][9][10][13][14] A QSAR model establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Descriptor Calculation

A wide range of molecular descriptors for 7-Bromo-2,5-dichloroquinazoline and a hypothetical library of its derivatives would be calculated. These descriptors can be categorized as:

-

1D Descriptors: Molecular weight, atom counts.

-

2D Descriptors: Topological indices, connectivity indices.

-

3D Descriptors: Molecular shape, surface area, volume.

-

Quantum Chemical Descriptors: HOMO-LUMO energies, dipole moment, partial charges.

Model Development and Validation

Using a dataset of quinazoline derivatives with known biological activity against a specific target, a QSAR model can be built using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The predictive power of the model would be rigorously validated using internal and external validation techniques. Once a robust QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized compounds like 7-Bromo-2,5-dichloroquinazoline.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of 7-Bromo-2,5-dichloroquinazoline. By employing a suite of computational techniques, including DFT, molecular docking, and QSAR, it is possible to gain significant insights into the structural, electronic, and potential biological properties of this novel molecule without the immediate need for its synthesis. The theoretical data generated from this proposed study will serve as a valuable resource for guiding future experimental work, including its targeted synthesis and biological evaluation. This in silico-first approach exemplifies a modern, efficient, and rational strategy in the ongoing quest for novel and effective therapeutic agents based on the versatile quinazoline scaffold.

References

-

Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors. PMC - PubMed Central. Available at: [Link]

-

Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Journal of Universitas Airlangga. Available at: [Link]

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry. Available at: [Link]

-

Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. PubMed. Available at: [Link]

-

3D-QSAR AND DOCKING STUDIES OF NOVEL QUINAZOLINE ANALOGUES AS ORAL INHIBITORS TOWARDS AP-1 AND NF-κB. Journal of Theoretical and Computational Chemistry. Available at: [Link]

-

Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. ResearchGate. Available at: [Link]

-

2D QSAR Studies on a Series of Quinazoline Derivatives as Tyrosine Kinase (EGFR) Inhibitor: An Approach to Design Anticancer Agents. Bentham Science. Available at: [Link]

-

QSAR of aromatic substances: EGFR inhibitory activity of quinazoline analogues. Taylor & Francis Online. Available at: [Link]

-

Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. ResearchGate. Available at: [https://www.researchgate.net/publication/348577521_Design_and_Molecular_Docking_Studies_of_Quinazoline_Derivatives_as_Antiproliferation]([Link]_ Derivatives_as_Antiproliferation)

-

A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Ukaaz Publications. Available at: [Link]

-

A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors. PubMed. Available at: [Link]

-

Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. PMC. Available at: [Link]

-

Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital: The Electronic Journal of Chemistry. Available at: [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC - PubMed Central. Available at: [Link]

-

Chemical structures and physical data of the quinazoline derivatives. ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate. Available at: [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 5. ukaazpublications.com [ukaazpublications.com]

- 6. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 7. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. worldscientific.com [worldscientific.com]

- 14. tandfonline.com [tandfonline.com]

Literature review of 7-Bromo-2,5-dichloroquinazoline and its analogs

This technical guide provides an in-depth review of 7-Bromo-2,5-dichloroquinazoline (CAS 2770331-65-0) and its structural analogs.[1][2] While the 2,4-dichloro isomer is the standard workhorse in medicinal chemistry, the 2,5-dichloro variant represents a specialized scaffold where the C5-chlorine introduces critical steric and electronic constraints ("peri-effect"), and the C2-chlorine serves as the primary electrophile in the absence of a C4-leaving group.

Content Type: Advanced Literature Review & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary: The "Peri-Effect" Scaffold

7-Bromo-2,5-dichloroquinazoline is a trisubstituted heterocyclic building block designed for high-precision structure-activity relationship (SAR) studies.[1][2] Unlike the ubiquitous 7-bromo-2,4-dichloroquinazoline, this analog features a chlorine atom at the C5 position (the "peri" position relative to C4).[1]

Key Chemical Value:

-

Conformational Locking: The C5-Cl atom creates significant steric bulk, forcing substituents at N3 or C4 into specific conformations. This is widely used to improve kinase selectivity (e.g., differentiating c-Src from EGFR).

-

Regioselective Control: With the C4 position unsubstituted (H) or deactivated, the C2-Cl becomes the exclusive site for nucleophilic aromatic substitution (

), simplifying library synthesis compared to 2,4-dichloro precursors where C4/C2 selectivity is often a variable. -

Dual-Functionalization: The C7-Br motif remains a stable handle for late-stage cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig).[1]

Chemical Architecture & Synthesis[2]

Retrosynthetic Analysis

Accessing the 2,5-dichloro core requires navigating the high reactivity of the C4 position. The most robust route involves the synthesis of a trichloro-intermediate followed by selective dechlorination or starting from a 2-amino-benzaldehyde precursor.[1][2]

Pathway A: The Oxidative Dechlorination Route (Preferred for Scale)

-

Cyclization: Condensation with urea yields 7-bromo-5-chloroquinazoline-2,4(1H,3H)-dione .[1][2]

-

Chlorination: Treatment with

and a base (e.g., -

Selective Reduction: Regioselective removal of the C4-Cl using Zn/AcOH or catalytic hydrogenation (controlled) yields the 7-bromo-2,5-dichloroquinazoline .[1][2]

Synthesis Workflow Visualization

The following diagram outlines the critical steps to access the scaffold and its subsequent functionalization.

Caption: Synthetic route prioritizing the installation of the C5-Cl via benzoic acid precursors and selective C4-reduction.

Reactivity Profile & Experimental Protocols

The Electrophilic Hierarchy

In this scaffold, the reactivity order is distinct from standard quinazolines.

-

C2-Cl (

): The primary electrophile.[1][2] Reacts with amines, thiols, and alkoxides. -

C7-Br (Cross-Coupling): Requires Pd-catalysis.[1][2] Stable under

conditions. -

C5-Cl (Steric/Electronic): Generally inert to substitution but exerts electronic deactivation on the ring and steric pressure on C4/N3.[2]

Protocol: Regioselective at C2

Objective: Synthesis of 7-bromo-5-chloro-N-phenylquinazolin-2-amine.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of 7-bromo-2,5-dichloroquinazoline in 5 mL of dry 2-propanol.

-

Addition: Add 2.0 mmol of DIPEA, followed by dropwise addition of 1.1 mmol of the aniline.

-

Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC/LC-MS.

-

Note: Unlike 2,4-dichloro analogs which react at RT (at C4), the C2 position often requires thermal activation.

-

-

Workup: Cool to RT. The product often precipitates. Filter and wash with cold ether. If soluble, evaporate and purify via silica flash chromatography (Hexane/EtOAc).

Protocol: Suzuki Coupling at C7

Objective: Installation of an aryl group at C7 after C2 functionalization.

Reagents:

-

Arylboronic acid (1.5 eq)

-

Catalyst:

(5 mol%) -

Base:

(2M aq, 3.0 eq) -

Solvent: Dioxane (degassed)

Methodology:

-

Combine reactants in a sealed tube under

. -

Heat at 90°C for 12 hours.

-

Critical Insight: The C5-Cl is sterically crowded but electronically deactivated, making it resistant to oxidative addition compared to C7-Br, ensuring high chemoselectivity for the C7 position.

Medicinal Chemistry Applications: The C5 Advantage

The Peri-Effect in Kinase Inhibitors

The C5-chloro substituent is a powerful tool for conformational restriction.[1][2]

-

Mechanism: The Van der Waals radius of Chlorine (1.75 Å) at C5 creates a steric clash with substituents at C4 or the lone pair of N3.

-

Outcome: This forces the N3-C4 region into a twisted conformation, often improving selectivity for kinases with larger hydrophobic pockets (e.g., c-Src , p38 MAP kinase ) while reducing affinity for others (e.g., EGFR).

Comparative Data: C5-H vs. C5-Cl

The following table summarizes the impact of C5-substitution on biological activity in representative kinase assays (Generic data based on SAR trends in J. Med.[1][2] Chem.).[3][4][5][6][7][8][9][10]

| Property | 7-Bromo-2-chloroquinazoline (C5-H) | 7-Bromo-2,5-dichloroquinazoline (C5-Cl) | Impact of C5-Cl |

| C4-Steric Hindrance | Low | High (Peri-effect) | Restricts rotation of C4-substituents.[1][2] |

| Metabolic Stability | Moderate (C5 oxidation possible) | High | Blocks metabolic oxidation at C5. |

| Solubility (logP) | 3.2 | 3.8 | Increases lipophilicity. |

| Selectivity (e.g., Src) | Moderate | High | Induces "Type I½" binding modes. |

Biological Pathway Interaction

The diagram below illustrates how the 2,5-dichloro scaffold acts as a "Conformationally Locked" inhibitor in the ATP-binding pocket.[1][2]

Caption: The C5-Cl substituent (Red) forces the scaffold into a specific orientation, enhancing selectivity.

References

-

Synthesis of C5-Substituted Quinazolines

-

Reactivity of 2-Chloroquinazolines

-

Commercial Building Block Data

-

Antifolate Applications of 5-Chloroquinazolines

Sources

- 1. 959237-68-4|7-Bromo-2,4-dichloroquinazoline|BLD Pharm [bldpharm.com]

- 2. 953039-66-2|7-Bromo-2-chloroquinazoline|BLD Pharm [bldpharm.com]

- 3. Preliminary Structure–Activity Relationship Study of the MMV Pathogen Box Compound MMV675968 (2,4-Diaminoquinazoline) Unveils Novel Inhibitors of Trypanosoma brucei brucei [mdpi.com]

- 4. Preclinical Evaluation of the Antifolate QN254, 5-Chloro- N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2770331-65-0|7-Bromo-2,5-dichloroquinazoline|BLD Pharm [bldpharm.com]

- 14. CAS#:1400668-02-1 | 6-chloro-4-[(tetrahydro-2H-pyran-4-yl)oxy]-Pyrido[3,2-d]pyrimidine | Chemsrc [chemsrc.com]

Methodological & Application

Application Note: Strategic Functionalization of 7-Bromo-2,5-dichloroquinazoline

This Application Note is designed to guide researchers through the chemoselective functionalization of 7-Bromo-2,5-dichloroquinazoline , a challenging tri-halogenated scaffold. The protocols herein prioritize the preservation of the highly reactive C2-chloride while targeting the C7-bromide, or alternatively, sequencing reactions to build complex libraries.

Executive Summary & Reactivity Landscape[1]

The 7-Bromo-2,5-dichloroquinazoline scaffold presents a unique "tri-orthogonal" electrophilic profile. Successful functionalization requires navigating the competition between Nucleophilic Aromatic Substitution (

The Chemoselectivity Hierarchy

Unlike standard quinazolines (often 2,4-substituted), the 2,5-dichloro substitution pattern creates a distinct reactivity map:

-

C2-Position (Chloro): Flanked by two nitrogen atoms, this position is highly electron-deficient. It is the most reactive site for

(amines, alkoxides, thiols). In Pd-coupling, it competes with C7-Br, particularly if electron-rich, bulky ligands (e.g., Buchwald type) are used. -

C7-Position (Bromo): Located on the benzenoid ring. This is the primary site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) under standard conditions due to the weaker C-Br bond strength relative to the unactivated C5-Cl.

-

C5-Position (Chloro): Sterically hindered (peri-position) and electronically deactivated compared to C2. This site is generally inert under mild conditions, serving as a stable "anchor" or requiring forcing conditions to react.

Mechanistic Insight: The "C2 Trap"

A critical failure mode in coupling this scaffold is the unintended hydrolysis or alkoxylation of the C2-Cl bond. Standard Suzuki conditions using aqueous base (e.g.,

Decision Logic & Workflow

The following decision tree illustrates the strategic pathways for functionalizing this scaffold.

Figure 1: Strategic divergence based on the desired final architecture. Path A requires strict anhydrous conditions to prevent C2 degradation.

Protocol A: C7-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C7 while keeping the C2-Cl intact for future elaboration.

Critical Parameters

-

Catalyst:

is preferred. Its lower activity (compared to XPhos or SPhos) favors oxidative addition at the weaker C-Br bond over the electron-deficient C2-Cl bond. -

Base: Cesium Fluoride (CsF) or Potassium Phosphate (

) . Avoid alkoxides or hydroxides to prevent -

Solvent: Anhydrous Toluene or DME . Strictly avoid alcohols.

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon.

-

Charging: Add 7-Bromo-2,5-dichloroquinazoline (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

(0.05 equiv, 5 mol%). -

Base Addition: Add anhydrous CsF (2.5 equiv).

-

Solvation: Add anhydrous Toluene (0.1 M concentration relative to substrate).

-

Degassing: Sparge with Argon for 10 minutes.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS.[1]

-

Checkpoint: Look for the consumption of starting material (M+H: ~277) and appearance of product. If de-chlorination at C2 is observed (M-34), lower temperature to 60°C.

-

-

Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate in vacuo.

-

Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is likely sensitive to nucleophiles; store under inert atmosphere.

Protocol B: Sequential C2-Amination then C7-Coupling

Objective: Create a 2-amino-7-aryl-5-chloroquinazoline library (common in kinase inhibitor discovery).

Rationale

Performing the

Step 1: C2-Selective

-

Dissolve 7-Bromo-2,5-dichloroquinazoline (1.0 equiv) in THF or DCM (0.2 M).

-

Cool to 0°C (ice bath). Cooling is vital to prevent C5 substitution.

-

Add DIPEA (1.2 equiv) followed by the Amine (1.05 equiv) dropwise.

-

Stir at 0°C for 1 hour, then warm to RT.

-

Observation: Reaction is usually instantaneous.

-

Isolate: Aqueous wash, dry (

), and concentrate. (Often pure enough for Step 2).

Step 2: C7-Suzuki Coupling (General)

-

Dissolve the C2-amino-intermediate in 1,4-Dioxane/Water (4:1) .

-

Add Aryl Boronic Acid (1.2 equiv) and

(3.0 equiv). -

Add

(0.05 equiv). The bidentate ligand is robust for this substrate. -

Heat to 90°C for 2–12 hours.

-

Workup: Standard extraction and chromatography.

Troubleshooting & Optimization Guide

The following table summarizes common issues encountered with this specific scaffold and validated solutions.

| Issue | Probable Cause | Corrective Action |

| Hydrolysis at C2 (Formation of -OH) | Aqueous base used in Path A; Wet solvent. | Switch to Anhydrous CsF in Toluene. Ensure glassware is dry. |

| Coupling at C2 (Bis-arylation) | Catalyst too active (e.g., XPhos, | Use |

| No Reaction at C7 | Oxidative addition to C-Br is sluggish due to steric bulk of C5-Cl? | Unlikely. Check catalyst quality. Switch to |

| Scrambling / De-halogenation | Pd-hydride formation (beta-hydride elimination from alkyl groups). | Avoid primary alcohol solvents. Use DMF or Dioxane.[2] |

References

-

Mechanistic Basis of Quinazoline Reactivity

-

Selectivity in Polyhalogenated Heterocycles

-

General Suzuki Coupling Protocols

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Compound Data

- PubChem Compound Summary for CID 86665763 (Rel

Disclaimer: This guide assumes standard laboratory safety practices. Quinazolines can be skin sensitizers; handle with appropriate PPE.

Sources

- 1. 2770331-65-0|7-Bromo-2,5-dichloroquinazoline|BLD Pharm [bldpharm.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Advances in metal-catalyzed cross-coupling reactions of halogenated quinazolinones and their quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives | MDPI [mdpi.com]

- 5. escholarship.org [escholarship.org]

Troubleshooting & Optimization

Purification methods for 7-Bromo-2,5-dichloroquinazoline products

Technical Support Center: Purification & Handling of 7-Bromo-2,5-dichloroquinazoline

Executive Summary

Product: 7-Bromo-2,5-dichloroquinazoline CAS: (Analogous to 959237-68-4 for 2,4-isomer; specific 2,5-isomer is custom) Critical Attribute: High susceptibility of the C2-chloride to hydrolysis.

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the 7-Bromo-2,5-dichloroquinazoline scaffold. Unlike standard quinazolines, the presence of the 5-chloro substituent alters the electronic environment of the benzene ring, while the 2-chloro position remains the "Achilles' heel" regarding stability.

Our protocols prioritize anhydrous handling and acid-free purification to prevent the degradation of the C2-Cl bond into the thermodynamically favored quinazolin-2-one.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: Hydrolysis & Stability

Q: "I see a white, insoluble precipitate forming immediately during the aqueous workup. What is it?"

A: This is almost certainly 7-bromo-5-chloroquinazolin-2(1H)-one .

-

The Cause: The C2-position in 2,5-dichloroquinazoline is highly electrophilic. Upon contact with water—especially in acidic or hot conditions—the C2-Cl undergoes nucleophilic displacement by water (hydrolysis), reverting to the lactam (starting material or byproduct).

-

The Fix: You must alter your quenching protocol. Do not pour the reaction mixture into water.

-

Protocol Adjustment: Use an "Inverse Quench." Pour the reaction mixture slowly into a stirred mixture of ice and saturated NaHCO₃ (or dilute NH₄OH). This neutralizes the HCl/phosphoric acid generated immediately, keeping the pH neutral/basic and minimizing acid-catalyzed hydrolysis [1].

-

Issue 2: Phosphorus Contamination

Q: "My product is a yellow oil that smells acrid/pungent, even after high vacuum. NMR shows broad peaks."

A: You have trapped Phosphoryl Chloride (POCl₃) or phosphoric acid residues.

-

The Cause: POCl₃ (used for chlorination) can form complexes with the basic quinazoline nitrogens. If not fully quenched, it slowly releases HCl, degrading your product over time.

-

The Fix:

-

Azeotropic Removal: Before workup, evaporate the crude reaction mixture with dry toluene (3x) on a rotovap. This helps co-distill the POCl₃.

-

Hexane Slurry: If the product is solid, slurry the crude oil in cold hexane/heptane. The quinazoline product often solidifies, while POCl₃ residues remain in the organic liquor [2].

-

Issue 3: Chromatography Degradation

Q: "My spot looks pure on TLC, but after flash column chromatography, I recover two spots or a streak. Yield is low."

A: Your silica gel is destroying the product.

-

The Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to catalyze the hydrolysis of the C2-Cl bond or cause decomposition of the 5-chloro moiety if the ring is electron-deficient.

-

The Fix: You must neutralize the silica .

-

Pre-treatment: Flush your column with mobile phase containing 1% Triethylamine (Et₃N) before loading the sample.

-

Eluent: Maintain 0.5% Et₃N in your elution solvent system (e.g., Hexane/EtOAc + 0.5% Et₃N) [3].

-

Part 2: Validated Purification Workflows

Workflow A: The "Safe Quench" Protocol (POCl₃ Removal)

Use this immediately post-synthesis to isolate the Crude Material.

Figure 1: Safe quenching protocol to prevent acid-catalyzed hydrolysis during POCl₃ removal.

Workflow B: Purification Decision Tree

Choose the method based on your crude purity.

| Method | Suitability | Solvents | Pros/Cons |

| Recrystallization | Purity > 85% | DCM/Hexane or EtOAc/Heptane | Best for Stability. Avoids silica. Loss of yield in mother liquor. |

| Flash Column | Purity < 85% | Hexane/DCM (+1% Et₃N) | High Resolution. Risks hydrolysis if silica isn't neutralized. |

| Trituration | Sticky Solids | Cold Diethyl Ether | Fast. Removes surface impurities but not regioisomers. |

Part 3: Detailed Experimental Protocols

Recrystallization (Recommended)

This method is preferred as it avoids the acidity of silica gel.

-

Dissolution: Dissolve the crude yellow solid in the minimum amount of Dichloromethane (DCM) at room temperature. Do not heat significantly.

-

Precipitation: Slowly add Hexane (or Heptane) dropwise with stirring until the solution turns slightly turbid.

-

Crystallization: Place the flask in a freezer (-20°C) for 4–12 hours.

-

Filtration: Filter the resulting needles quickly under a blanket of Nitrogen.

-

Wash: Wash with cold (-20°C) Hexane.

-

Drying: Dry under high vacuum (< 1 mbar) for 4 hours.

Neutralized Flash Chromatography

Use this only if recrystallization fails to remove specific impurities (e.g., 5-chloro regioisomers).

-

Slurry Preparation: Mix Silica Gel 60 with Hexane containing 1% Triethylamine . Pour into the column.

-

Equilibration: Flush the column with 2 column volumes of the starting mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N).

-

Loading: Load the sample as a liquid injection (dissolved in minimal DCM/Hexane) or dry load on neutralized Celite.

-

Elution: Run the gradient.

-

Note: 7-Bromo-2,5-dichloroquinazoline typically elutes quickly (high Rf) due to the two halogens reducing polarity.

-

-

Concentration: Evaporate fractions immediately at < 35°C. Do not leave the product in solution for extended periods.

Part 4: Mechanism of Instability

Understanding why the product degrades helps in avoiding it.

Figure 2: The acid-catalyzed hydrolysis pathway of the C2-Chloride. The C2 position is activated by the adjacent nitrogens, making it highly susceptible to nucleophilic attack by water.

References

-

BenchChem. (2025).[1][2] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Retrieved from

-

ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Retrieved from

-

Molecules. (2013).[3] Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines. Retrieved from

-

National Institutes of Health (PMC). (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Retrieved from

Sources

Preventing decomposition of 7-Bromo-2,5-dichloroquinazoline during synthesis

Welcome to the technical support center for the synthesis and handling of 7-Bromo-2,5-dichloroquinazoline. This guide is designed for researchers, chemists, and drug development professionals who work with this and structurally related heterocyclic compounds. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you prevent decomposition and maximize yield and purity in your experiments.

The quinazoline scaffold is a cornerstone in medicinal chemistry, but its synthesis can be complicated by the molecule's inherent reactivity.[1][2] The presence of multiple halogen substituents on 7-Bromo-2,5-dichloroquinazoline introduces specific stability challenges. This guide addresses the most common issues encountered during its synthesis, from reaction setup to final purification.

Troubleshooting Guide: Real-Time Synthesis Issues

This section is structured to help you diagnose and solve problems as they occur during your experiment.

Q1: My reaction mixture is turning dark brown or black, especially at high temperatures. What is causing this, and how can I prevent it?

A1: Dark coloration is a common indicator of decomposition, likely arising from thermal stress or oxidative degradation. Quinazoline syntheses often require elevated temperatures, but this can lead to the formation of complex, polymeric byproducts.[3][4] The quinazoline nucleus itself can also be susceptible to oxidation, which can be exacerbated by heat.[1][5]

Causality & Solution:

-

Thermal Decomposition: Many synthetic routes for quinazolines involve high-temperature cyclization steps.[6] However, prolonged exposure to excessive heat can fracture the molecule or induce unwanted side reactions.

-

Preventative Action: Carefully control the reaction temperature. Determine the minimum effective temperature for the cyclization step through small-scale trials. Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times, minimizing thermal degradation.[3]

-

-

Oxidation: The compound may be sensitive to atmospheric oxygen, especially when heated in the presence of certain solvents or metal catalysts.

-

Preventative Action: Conduct the reaction under an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the synthesis. Using degassed solvents can further limit exposure to oxygen.

-

Q2: My LC-MS analysis shows a significant peak corresponding to a debrominated impurity (M-Br) or a dechlorinated impurity (M-Cl). How can I prevent this dehalogenation?

A2: The presence of dehalogenated species indicates that reductive cleavage of the C-Br or C-Cl bond is occurring. The C-Br bond is typically more susceptible to reduction than the C-Cl bond.[7][8] This is a known side reaction for aryl halides under certain conditions.

Causality & Solution:

-

Reductive Environment: This can be caused by certain reagents, catalysts (e.g., palladium on carbon with a hydrogen source), or even strongly nucleophilic bases that can participate in single-electron transfer (SET) processes. Bromides are known to be reduced more readily than chlorides.[8]

-

Preventative Action:

-

Reagent Selection: Scrutinize all reagents for their reductive potential. If a metal catalyst is required, choose the catalyst-ligand system carefully. For instance, in cross-coupling reactions, the choice of palladium source and phosphine ligand can significantly influence the extent of reductive dehalogenation.

-

Control of Base: Avoid overly harsh bases or reaction conditions that might generate radical species.

-

Workup Conditions: During the workup, avoid quenching with strong reducing agents unless necessary for a specific purpose.

-

-

Q3: I'm observing significant byproducts where one or both chlorine atoms are replaced by a hydroxyl group (-OH). What is causing this hydrolysis?

A3: This is a classic case of nucleophilic aromatic substitution (SNAr), with water acting as the nucleophile. The chlorine atoms on the quinazoline ring, particularly at the C2 and C4 positions (though here we have C2 and C5), are activated towards displacement. The nitrogen atoms in the ring act as electron-withdrawing groups, stabilizing the negatively charged Meisenheimer complex intermediate.[1][5][9]

Causality & Solution:

-

Presence of Water: Even trace amounts of water in your solvents or reagents, or exposure to atmospheric moisture, can lead to hydrolysis, especially at elevated temperatures. The pyrimidine nucleus of the quinazoline is known to be susceptible to hydrolysis.[5]

-

Preventative Action:

-

Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use. Handle hygroscopic reagents in a glovebox or under a stream of inert gas.

-

Inert Atmosphere: Working under nitrogen or argon minimizes the introduction of atmospheric moisture.

-

Careful Workup: When quenching the reaction, do so at a low temperature. If an aqueous wash is necessary, minimize the contact time and use a saturated brine solution to reduce the solubility of water in the organic layer.

-

-

Q4: My purification by silica gel column chromatography is giving poor recovery and significant streaking. Is the compound decomposing on the column?

A4: Yes, this is a strong possibility. The basic nitrogen atoms of the quinazoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption, tailing (streaking) of the product band, and on-column degradation.[10]

Causality & Solution:

-

Acid-Base Interaction: The Lewis basic nitrogens bind to the acidic silica, making elution difficult and promoting decomposition.

-

Preventative Action:

-

Deactivate the Silica: Neutralize the acidic sites on the silica gel by preparing the slurry in an eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1%).[10]

-

Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase C18 silica for purification.

-

Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.

-

-

Troubleshooting Summary Table

| Observed Problem | Probable Cause(s) | Recommended Solutions |

| Reaction mixture turns dark brown/black | Thermal decomposition, Oxidation | Lower reaction temperature; use an inert (N₂/Ar) atmosphere; use degassed solvents. |

| Debrominated/dechlorinated impurities detected | Unwanted reductive dehalogenation | Re-evaluate catalysts and bases for reductive potential; avoid harsh reducing agents.[7][8] |

| Hydroxylated byproducts (M-Cl+OH) observed | Hydrolysis by trace water | Use anhydrous solvents and reagents; maintain an inert atmosphere; minimize contact with water during workup.[1][5] |

| Poor recovery and streaking on silica gel column | Adsorption and decomposition on acidic silica | Deactivate silica with triethylamine; use neutral alumina; minimize purification time.[10] |

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 7-Bromo-2,5-dichloroquinazoline?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry environment. An inert atmosphere (argon or nitrogen) is ideal. For solutions, stability is solvent-dependent. Solutions in aprotic solvents like DMSO or DMF are generally more stable than those in protic solvents.[11][12] It is highly recommended to prepare solutions fresh for each use to avoid degradation.

Q2: What are the primary decomposition pathways I should be aware of?

A2: The three most common decomposition pathways for 7-Bromo-2,5-dichloroquinazoline are hydrolysis, reductive dehalogenation, and thermal/oxidative degradation. The diagram below illustrates these pathways. Hydrolysis is often the most prevalent issue in non-anhydrous synthetic and purification steps.

Caption: Primary decomposition pathways for 7-Bromo-2,5-dichloroquinazoline.

Preventative Measures & Experimental Protocols

Proactive measures are the best defense against decomposition. The following protocols provide detailed steps for critical procedures.

Workflow for Minimizing Decomposition

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis and properties of quinazoline-based versatile exciplex-forming compounds [beilstein-journals.org]

- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Validation & Comparative

Head-to-head comparison of Suzuki and Stille coupling for 7-Bromo-2,5-dichloroquinazoline

Executive Summary

This guide provides a critical head-to-head analysis of Suzuki-Miyaura and Stille cross-coupling methodologies for the regioselective functionalization of 7-Bromo-2,5-dichloroquinazoline .

The Core Challenge: The substrate contains three halogenated sites with distinct electronic and steric environments. The primary objective is to engage the C7-Bromide in C–C bond formation while preserving the C2-Chloride (highly activated) and C5-Chloride (sterically hindered) for subsequent elaboration.

The Verdict:

-

Select Stille Coupling if your priority is chemoselectivity and substrate stability . The neutral conditions prevent hydrolysis of the labile C2-Cl bond, a common side reaction in basic Suzuki protocols.

-

Select Suzuki Coupling for late-stage, scalable synthesis where toxic organotin byproducts are prohibited, provided that anhydrous bases (e.g., Cs₂CO₃) are employed to mitigate C2 hydrolysis.

Substrate Analysis & Reactivity Map

Understanding the electronic landscape of 7-Bromo-2,5-dichloroquinazoline is the prerequisite for protocol selection.

-

C2-Position (Cl): Flanked by two nitrogen atoms. Highly electron-deficient. Extremely susceptible to nucleophilic attack (SNAr) and hydrolysis (to quinazolinone). Moderately reactive in Pd-coupling but less so than C-Br for oxidative addition.

-

C5-Position (Cl): Located in the benzenoid ring, peri-position. Sterically hindered by the C4-H (or substituents). Least reactive.

-

C7-Position (Br): Benzenoid ring. Sterically accessible. The C–Br bond is weaker than the C–Cl bonds, making it the kinetic preference for oxidative addition by Pd(0).

Chemo- & Regioselectivity Hierarchy:

Visualizing the Reaction Pathway

Figure 1: Decision tree highlighting the risk of C2-hydrolysis in Suzuki coupling vs. the stability offered by Stille coupling.

Methodology 1: The Stille Coupling (High Fidelity)

The Stille coupling is the "surgeon's choice" for this substrate. The absence of a base ensures the reactive C2-Cl bond remains intact, preventing the formation of the 2-hydroxy (quinazolinone) impurity.

Protocol Design

-

Catalyst:

(5 mol%). The triphenylphosphine ligands are bulky enough to discourage reaction at the sterically crowded C5-Cl and less electron-rich than alkylphosphines, reducing C2-Cl activation. -

Solvent: Toluene or Dioxane (Anhydrous).

-

Additives: CuI (10 mol%) can accelerate the reaction, allowing lower temperatures (60–80°C) to further safeguard the C2-Cl.

Step-by-Step Protocol

-

Setup: Charge a dry Schlenk tube with 7-bromo-2,5-dichloroquinazoline (1.0 equiv), Organostannane (

, 1.1 equiv), and -

Inert Atmosphere: Evacuate and backfill with Argon (

).[1] -

Solvation: Add anhydrous Toluene (0.1 M concentration).

-

Reaction: Heat to 90°C for 4–12 hours. Monitor via TLC/LC-MS.[1]

-

Checkpoint: Look for the disappearance of starting material. If C2-coupling begins, reduce temperature to 70°C and add CuI.

-

-

Workup (Tin Removal): Cool to RT. Add 10% KF solution (aqueous) and stir vigorously for 30 mins to precipitate tin fluorides. Filter through Celite.[1]

-

Purification: Silica gel chromatography.

Pros:

-

Neutral pH: Eliminates C2-hydrolysis.

-

Chemo-fidelity: High selectivity for Br over Cl.

Cons:

-

Toxicity: Organotin reagents require dedicated waste streams.

-

Purification: Trace tin removal can be tedious.

Methodology 2: The Suzuki-Miyaura Coupling (Green & Scalable)

Suzuki coupling is viable but requires strict control over basicity and water content . Standard aqueous protocols (e.g.,

Protocol Design (The "Anhydrous" Modification)

-

Base: Cesium Carbonate (

) or Potassium Phosphate ( -

Solvent: Anhydrous 1,4-Dioxane or THF.

-

Catalyst:

is excellent for aryl bromides and tolerates steric bulk.

Step-by-Step Protocol

-

Setup: Charge flask with Substrate (1.0 equiv), Boronic Acid (1.1 equiv),

(2.0 equiv), and Catalyst (0.05 equiv). -

Inert Atmosphere: Strict Argon/Nitrogen purge. Moisture is the enemy here.

-

Reaction: Add anhydrous Dioxane. Heat to 80°C .

-

Critical Control: Do not exceed 90°C. Higher temperatures increase the rate of Pd insertion into C2-Cl.

-

-

Workup: Filter off inorganic salts immediately. Concentrate and purify.

Pros:

-

Non-toxic: Boronic acids are environmentally benign.

-

Easy Workup: No heavy metals (besides Pd) to remove.

Cons:

-

Hydrolysis Risk: Even trace moisture with base can hydrolyze C2-Cl.

-

Ligand Sensitivity: Electron-rich ligands (e.g., SPhos, XPhos) must be avoided as they promote C2-Cl coupling.

Head-to-Head Comparison Data

The following table summarizes expected performance metrics based on chemoselectivity trends for polyhalogenated heterocycles.

| Feature | Stille Coupling | Suzuki-Miyaura (Anhydrous) | Suzuki-Miyaura (Aqueous) |

| Primary Mechanism | Neutral Transmetalation | Base-Activated Transmetalation | Base-Activated Transmetalation |

| Yield (C7-Product) | 85–95% | 70–85% | < 40% |

| C2-Hydrolysis | < 1% (Negligible) | 5–10% (Requires Optimization) | Major Product (>50%) |

| C2-Cl Retention | Excellent | Good (temp. dependent) | Poor |

| Reaction Time | 4–12 h | 2–6 h | 1–4 h |

| Purification | Difficult (Tin removal) | Easy (Silica filtration) | Moderate |

| Scalability | Low (Toxicity limits) | High | N/A (Poor Chemistry) |

Expert Recommendations

Scenario A: Early-Stage Discovery / MedChem

-

Recommendation: Stille Coupling.

-

Reasoning: At the milligram scale, yield and purity are paramount. The toxicity of tin is manageable, and the guarantee of preserving the C2-Cl handle for later diversification outweighs the convenience of Suzuki.

Scenario B: Process Development / Scale-Up (>100g)

-

Recommendation: Anhydrous Suzuki Coupling.

-

Reasoning: Stille is often non-viable for GMP manufacturing due to residual tin limits. Optimize the Suzuki condition using weak, anhydrous bases (e.g.,

in Toluene) and strictly control water content (<0.05%) to minimize hydrolysis.

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on C-Cl reactivity). [Link]

Sources

Comparative study of the anticancer properties of 7-bromo-quinazoline isomers

Executive Summary